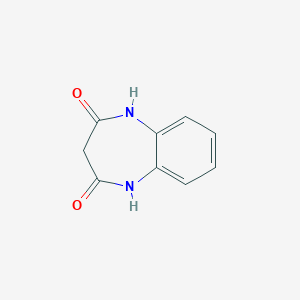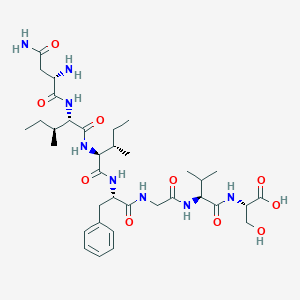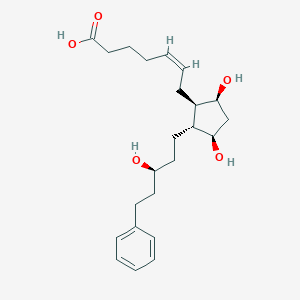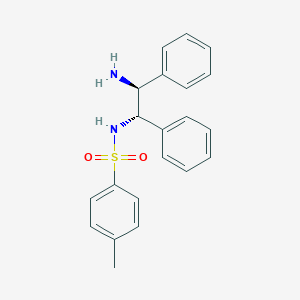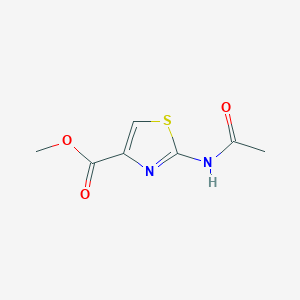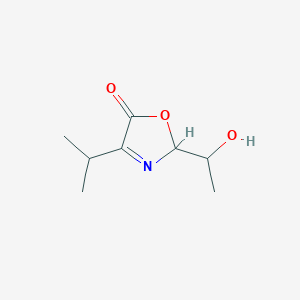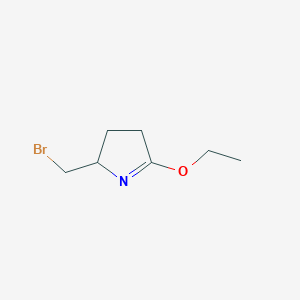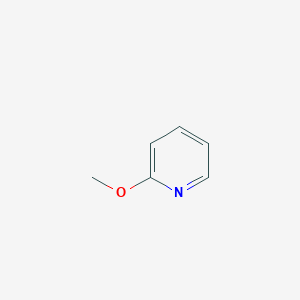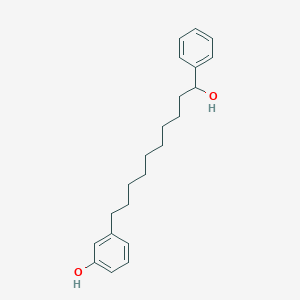
3-(10-Hydroxy-10-phenyldecyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(10-Hydroxy-10-phenyldecyl)phenol, also known as HPE, is a synthetic compound that belongs to the family of phenolic compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 350.51 g/mol. HPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of several chronic diseases. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to inhibit the growth of cancer cells and induce their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its potential therapeutic properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(10-Hydroxy-10-phenyldecyl)phenol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 3-(10-Hydroxy-10-phenyldecyl)phenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Conclusion
In conclusion, 3-(10-Hydroxy-10-phenyldecyl)phenol is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(10-Hydroxy-10-phenyldecyl)phenol and to optimize its synthesis method for better yield and purity.
Méthodes De Synthèse
3-(10-Hydroxy-10-phenyldecyl)phenol can be synthesized by the reaction of phenol with 10-phenyldecyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C for 12-16 hours. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(10-Hydroxy-10-phenyldecyl)phenol has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 3-(10-Hydroxy-10-phenyldecyl)phenol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
155233-36-6 |
|---|---|
Nom du produit |
3-(10-Hydroxy-10-phenyldecyl)phenol |
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
3-(10-hydroxy-10-phenyldecyl)phenol |
InChI |
InChI=1S/C22H30O2/c23-21-16-11-13-19(18-21)12-7-4-2-1-3-5-10-17-22(24)20-14-8-6-9-15-20/h6,8-9,11,13-16,18,22-24H,1-5,7,10,12,17H2 |
Clé InChI |
MFDBSKOHHOKJHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCCCCCCC2=CC(=CC=C2)O)O |
Synonymes |
kneglomeratanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



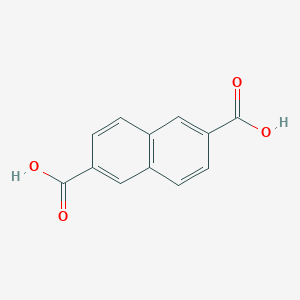
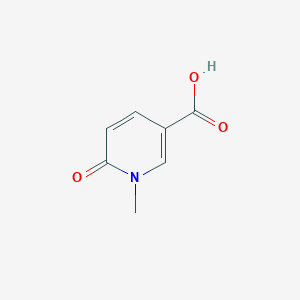
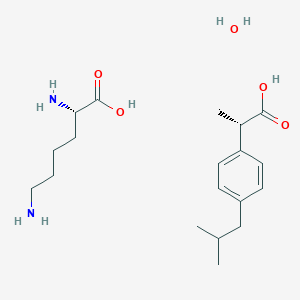

![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
